Disilylmethane Delivers ~3× Higher Si:C Epitaxial Growth Rate vs. Monomethylsilane at Low Temperature
In a direct head-to-head comparison within the same 200 mm single-wafer reduced-pressure CVD reactor (ASM Epsilon®) using a cyclic deposition/etch (CDE) process at temperatures below 600 °C, disilylmethane ((SiH₃)₂CH₂) as a carbon precursor achieved an epitaxial growth rate approximately 3 times higher than that of the conventional carbon precursor monomethylsilane (SiH₃CH₃) without degrading film uniformity . The structural similarity of disilylmethane to trisilane (Si₃H₈) promotes decomposition to reactive :SiH₂ intermediates that drive the higher growth rate . Both precursors were evaluated with respect to substitutional carbon incorporation [C]sub in dilute Si:C alloys grown on Si substrates .
| Evidence Dimension | Si:C selective epitaxial growth rate (CDE process, T < 600 °C) |
|---|---|
| Target Compound Data | Growth rate ~3× that of monomethylsilane (exact nm/min values not publicly disclosed); film uniformity uncompromised |
| Comparator Or Baseline | Monomethylsilane (MMS, SiH₃CH₃) — baseline growth rate under identical CDE conditions |
| Quantified Difference | Approximately 3-fold (300%) increase in growth rate |
| Conditions | 200 mm ASM Epsilon® reduced-pressure CVD reactor; CDE process; Si precursor Silcore® (Si₃H₈); temperature < 600 °C; pressures 10–760 Torr |
Why This Matters
A 3× growth rate advantage directly translates into higher wafer throughput and lower cost-of-ownership in high-volume CMOS/DRAM manufacturing where selective Si:C epitaxy is used for n-channel tensile stressor formation.
- [1] Bauer, M.; Thomas, S. Novel chemical precursors and novel CVD strategies enabling low temperature epitaxy of Si and Si:C alloys. Thin Solid Films 2010, 518 (6, Supplement 1), S200–S203. View Source
- [2] Bauer, M.; Thomas, S. Novel CVD Strategies and Novel Chemical Precursors Enabling Low Temperature Epitaxy of Si and Si:C Alloys. ECS Trans. 2009, 25 (8), 667. DOI: 10.1149/1.3207654. (Growth rate increased by ~3× without degrading film uniformity.) View Source
